Acetanilide

Catalog No.
S583435
CAS No.
103-84-4
M.F
C8H9NO
M. Wt
135.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetanilide

CAS Number

103-84-4

Product Name

Acetanilide

IUPAC Name

N-phenylacetamide

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

InChI

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)

InChI Key

FZERHIULMFGESH-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC=C1

solubility

20.3 [ug/mL] (The mean of the results at pH 7.4)
less than 1 mg/mL at 72 °F (NTP, 1992)
1 G SOL IN 185 ML WATER, 3.4 ML ALC, 20 ML BOILING WATER, 3 ML METHANOL, 4 ML ACETONE, 0.6 ML BOILING ALCOHOL, IN 3.7 ML CHLOROFORM, 5 ML GLYCEROL, 8 ML DIOXANE, 47 ML BENZENE, 18 ML ETHER; VERY SPARINGLY SOL IN PETROLEUM ETHER; CHLORAL HYDRATE INCREASES SOLUBILITY IN WATER
SOL IN TOLUENE; VERY SOL IN HOT TOLUENE, IN CARBON TETRACHLORIDE
Water solubility= 6.93X10+3 mg/l at 25 °C
Slightly soluble in water; very soluble in ethanol and acetone; soluble in ethyl ether.
6.39 mg/mL at 25 °C

Synonyms

acetanilid, acetanilide

Canonical SMILES

CC(=O)NC1=CC=CC=C1

The exact mass of the compound Acetanilide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72° f (ntp, 1992)0.05 m1 g sol in 185 ml water, 3.4 ml alc, 20 ml boiling water, 3 ml methanol, 4 ml acetone, 0.6 ml boiling alcohol, in 3.7 ml chloroform, 5 ml glycerol, 8 ml dioxane, 47 ml benzene, 18 ml ether; very sparingly sol in petroleum ether; chloral hydrate increases solubility in watersol in toluene; very sol in hot toluene, in carbon tetrachloridewater solubility= 6.93x10+3 mg/l at 25 °cslightly soluble in water; very soluble in ethanol and acetone; soluble in ethyl ether.6.39 mg/ml at 25 °c>20.3 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757879. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Anilides - Acetanilides - Supplementary Records. It belongs to the ontological category of acetamides in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Pharmaceuticals -> Animal Drugs -> Approved in Taiwan. However, this does not mean our product can be used or applied in the same or a similar way.

Acetanilide (N-phenylacetamide) is a stable, solid aromatic amide widely procured as a protected intermediate in organic synthesis and as a specialized chemical stabilizer. By acetylating the highly reactive amine group of aniline, acetanilide serves as a crucial building block for the scalable production of para-substituted pharmaceuticals and azo dyes [1]. Furthermore, its ability to sequester trace transition metals makes it a highly effective organic stabilizer for bulk hydrogen peroxide solutions, extending shelf life and preventing runaway decomposition [2]. Its solid physical state (melting point ~114 °C) and low volatility ensure straightforward handling, superior processability, and long-term storage stability in industrial environments compared to liquid amine precursors [3].

Attempting to substitute acetanilide with its direct precursor, aniline, during electrophilic aromatic substitution (EAS) invariably fails due to the unprotected amine's vulnerability to severe oxidative degradation and its protonation in strong acids, which misdirects substitution to the meta position [1]. While other protecting groups (such as Boc or Fmoc) can shield the amine, they are prohibitively expensive for bulk industrial synthesis and require complex deprotection steps. Additionally, when used as a peroxide stabilizer, alternative inorganic stabilizers (like sodium stannate) may introduce unwanted metal ions or alter the pH profile of the formulation, whereas acetanilide provides a clean, metal-free, and highly effective organic stabilization mechanism [2].

Protection Against Oxidative Degradation in Electrophilic Aromatic Substitution

Direct nitration of aniline using mixed acids results in severe oxidation, tar formation, and meta-directed substitution due to the formation of the anilinium ion. In contrast, the acetyl group in acetanilide moderates the ring's reactivity and sterically hinders the ortho position, enabling clean para-directed nitration [1]. Nitration of acetanilide reliably yields p-nitroacetanilide as the major product, which can be easily hydrolyzed to p-nitroaniline, a critical dye and pharmaceutical intermediate[2].

Evidence DimensionYield of para-nitrated product and reaction pathway
Target Compound DataDominant yield of p-nitroacetanilide; clean para-directed substitution
Comparator Or BaselineAniline (Direct Nitration) yields extensive oxidative tar and meta-substitution
Quantified DifferenceShift from oxidative destruction and meta-substitution to dominant para-product yield
ConditionsMixed acid (HNO3/H2SO4) nitration at 10-20 °C

Procurement of acetanilide is mandatory for synthesizing para-substituted aniline derivatives, as direct use of aniline leads to catastrophic yield loss and product degradation.

Retardation of Catalytic Hydrogen Peroxide Decomposition

Bulk hydrogen peroxide is highly susceptible to catalytic decomposition initiated by trace heavy metals (e.g., iron, copper). The addition of acetanilide at low concentrations effectively counteracts this catalytic effect [1]. By acting as an organic inhibitor, acetanilide maintains the decomposition rate of commercial H2O2 solutions at approximately 0.5% per year at room temperature, vastly outperforming unstabilized solutions which can undergo rapid, exothermic degradation [2].

Evidence DimensionH2O2 decomposition rate
Target Compound Data~0.5% degradation per year (with acetanilide inhibitor)
Comparator Or BaselineUnstabilized H2O2 (rapid, uncontrolled catalytic decomposition in the presence of trace metals)
Quantified DifferenceReduction of decomposition to baseline stable levels (<1% per year)
ConditionsAqueous H2O2 storage at room temperature with trace metal impurities

Formulators must procure acetanilide to ensure the shelf-life and transport safety of bulk hydrogen peroxide, preventing dangerous pressure buildup and loss of active oxygen.

Volatility and Physical State Advantages Over Liquid Precursors

Aniline is a highly toxic liquid with a vapor pressure of approximately 0.6 mmHg at 20 °C, posing significant inhalation and skin-absorption hazards during bulk storage [2]. Acetanilide, conversely, is a stable, crystalline solid with a drastically lower vapor pressure of roughly 2 Pa (0.015 mmHg) at 20 °C [1]. This 40-fold reduction in volatility, combined with its solid state, eliminates the need for specialized vapor-containment infrastructure during routine storage and handling prior to downstream synthesis.

Evidence DimensionVapor pressure and physical state at 20 °C
Target Compound Data~0.015 mmHg (2 Pa); Solid
Comparator Or BaselineAniline: ~0.6 mmHg; Liquid
Quantified Difference~40-fold reduction in vapor pressure and elimination of liquid spill hazards
ConditionsStandard ambient temperature and pressure (20 °C)

Selecting acetanilide as a storable intermediate significantly reduces occupational exposure risks and lowers the engineering controls required for bulk chemical warehousing.

Synthesis of Para-Substituted Pharmaceutical Intermediates

Directly leveraging its ability to moderate ring reactivity and direct electrophilic substitution to the para position, acetanilide is the optimal starting material for synthesizing p-nitroacetanilide and subsequently p-nitroaniline [1]. This pathway is foundational for producing downstream analgesics, sulfa drugs, and active pharmaceutical ingredients (APIs) where precise regiochemistry is non-negotiable.

Stabilization of Commercial Hydrogen Peroxide

Based on its proven capacity to inhibit trace-metal-catalyzed decomposition, acetanilide is widely utilized as an additive in bulk hydrogen peroxide manufacturing [2]. It is the preferred organic stabilizer for extending the shelf life of bleaching agents, antiseptics, and industrial oxidizers without introducing inorganic salts.

Production of Azo Dyes and Pigments

The clean nitration and subsequent hydrolysis profile of acetanilide makes it an essential precursor in the dye industry [1]. By preventing the oxidative destruction that occurs with unprotected aniline, it ensures high-yield access to the diazonium salt precursors required for manufacturing vibrant, color-fast azo dyes.

Physical Description

Acetanilide is a white to gray solid. (NTP, 1992)
Dry Powder
White odorless solid; [Hawley] White to gray solid; Sensitive to prolonged contact with air; [CAMEO] Off-white chips; [Alfa Aesar MSDS]
Solid

Color/Form

ORTHORHOMBIC PLATES OR SCALES FROM WATER
WHITE SHINING CRYSTALLINE SCALES
White, shining crystalline leaflets or white crystalline powder.
Colorless, glossy, crystalline material.

XLogP3

1.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

135.068413911 g/mol

Monoisotopic Mass

135.068413911 g/mol

Boiling Point

579 °F at 760 mmHg (NTP, 1992)
304 °C @ 760 MM HG

Flash Point

345 °F (NTP, 1992)
169 °C
337 °F; 169 °C (OPEN CUP)

Heavy Atom Count

10

Taste

SLIGHTLY BURNING

Vapor Density

4.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
4.65

Density

1.219 at 59 °F (NTP, 1992) - Denser than water; will sink
1.2190 @ 15 °C

LogP

1.16 (LogP)
Log Kow= 1.16
1.16

Odor

ODORLESS

Decomposition

SEE ANILINE. ...WHEN HEATED TO DECOMP, EMITS HIGHLY TOXIC FUMES.

Melting Point

237.7 °F (NTP, 1992)
114.3 °C

UNII

SP86R356CC

Related CAS

137020-73-6

GHS Hazard Statements

Aggregated GHS information provided by 1684 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2 of 1684 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 1682 of 1684 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

IT IS PARTICULARLY EFFECTIVE AS AN ANALGESIC IN PAIN OF THE NEURALGIC TYPE...
MEDICATION (VET): ANALGESIC, ANTIPYRETIC AGENT

Vapor Pressure

1 mmHg at 237 °F (NTP, 1992)
0.00122 [mmHg]
1.22X10-3 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

103-84-4
15826-91-2
55576-55-1

Absorption Distribution and Excretion

IT IS READILY EXCRETED IN THE URINE AS SULFATE OR GLUCURONATE CONJUGATE OF THE PHENOL /N-ACETYL-P-AMINOPHENOL/.
36% OF ACETANILIDE DISSOLVED IN 0.1 N HCL (PKA 0.3) WAS ABSORBED FROM RAT STOMACH IN ONE HOUR. /FROM TABLE/
...GREATER THAN 99.9% OF ACETANILIDE REMAINS UN-IONIZED @ BODY PH, FACILITATING ABSORPTION FROM BLOOD TO CEREBROSPINAL FLUID. THE BLOOD-CEREBROSPINAL FLUID PERMEABILITY COEFFICIENT IS 0.039/MIN. /FROM TABLE/
.../ACETANILID IS/ READILY ABSORBED FROM GASTROINTESTINAL TRACT.
For more Absorption, Distribution and Excretion (Complete) data for ACETANILIDE (14 total), please visit the HSDB record page.

Metabolism Metabolites

.../RESEARCHERS/ FOUND THAT STARVATION DECREASED RATE OF METABOLISM OF...ACETANILIDE. ...STARVATION REDUCED OXIDATIVE PATHWAYS OF MALE RATS...
STRAIN DIFFERENCES /WITHIN THE SAME SPECIES/ WERE...NOTED IN ACETANILIDE...METABOLISM.
HEPATIC MICROSOMES FROM RABBITS WITH OBSTRUCTIVE JAUNDICE SHOW IMPAIRED METABOLISM OF ACETANILIDE...
2 NEW URINARY METABOLITES OF ACETANILIDE IN RATS THAT HAVE BEEN IDENTIFIED AS N-ACETYL-S-(5-ACETAMIDO-2-HYDROXYPHENYL)CYSTEINE & N-ACETYL-S-(3-ACETAMIDOPHENYL)CYSTEINE MAY HAVE BEEN FORMED VIA AN INTERMEDIATE EPOXIDE.
For more Metabolism/Metabolites (Complete) data for ACETANILIDE (20 total), please visit the HSDB record page.
Acetanilide has known human metabolites that include acetaminophen and N-Hydroxy-N-phenylacetamide.

Wikipedia

Acetanilide
Acrolein

Drug Warnings

.../ACETANILID IS/ ESPECIALLY DANGEROUS IN ANEMIA, AFTER HEMORRHAGE AND DURING MENSTRUATION.
...ITS USE AS AN ANALGESIC /IS CONDEMNED/ BECAUSE SAFER & EQUALLY EFFECTIVE DRUGS ARE AVAILABLE.
...NECROSIS OF RENAL PAPILLAE & TERMINAL TUBULES HAS BEEN ASSOCIATED WITH EXCESSIVE DOSES OF DRUG MIXTURES CONTAINING ACETOPHENETIDIN WITH...ACETANILID...
...ACETANILID.../PRODUCES/ HEMOLYTIC ANEMIA IN INDIVIDUALS WITH GENETIC DEFICIENCY OF ERYTHROCYTIC GLUCOSE-6-PHOSPHATE DEHYDROGENASE. DARK SKINNED RACES HAVE HIGHER INCIDENCE THAN LIGHT SKINNED BUT DISEASE HAS NOT BEEN NOTED IN NORTH AMERICAN INDIANS OR ESKIMOS.
For more Drug Warnings (Complete) data for ACETANILIDE (6 total), please visit the HSDB record page.

Biological Half Life

T/2 OF ACETANILID MEASURED IN POPULATIONS OF YOUNG (AGED 20-35 YR) & ELDERLY (AGED OVER 65 YR) PEOPLE (TOTAL= 93). T/2 WERE SIGNIFICANTLY LONGER IN THE ELDERLY.

Use Classification

Fragrance Ingredients
Cosmetics -> Stabilizing
Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

USUALLY PREPARED FROM ANILINE & ACETIC ACIDS: AI VOGEL, PRACTICAL ORGANIC CHEMISTRY, (LONDON, 3RD ED 1959), PAGE 577. FROM ANILINE & ACETYL CHLORIDE: GATTERMANN-WIELAND, PRAXIS DES ORGANISCHEN CHEMIKERS, (BERLIN, 40TH ED, 1961) PAGE 114.
FROM ANILINE, ACETONE & KETENE: HURD, ORG SYN, COLL VOL I, (NEW YORK, 2ND ED, 1941) PAGE 332.
Heating aniline with acetic anhydride.

General Manufacturing Information

Plastics Product Manufacturing
Acetamide, N-phenyl-: ACTIVE
INCOMPATIBILITIES: ...FERRIC SALTS (RED COLOR OR PRECIPITATE).
INCOMPATIBILITIES: ETHYL NITRATE, AMYL NITRITE, ACID SOLN OF NITRILES, ALKALIES (ANILINE LIBERATED), ALKALI BROMIDE & IODIDES IN AQ SOLN (INSOL COMPD FORMED); CHLORAL HYDRATE, PHENOL, RESORCINOL, THYMOL (THESE PRODUCE LIQ OR SOFT MASS ON TRITURATION)...
ACETANILID IS PARENT MEMBER OF /SO-CALLED COAL TAR ANALGESICS, PHENACETIN & ITS...METABOLITE ACETAMINOPHEN/... IT WAS INTRODUCED INTO MEDICINE IN 1886 UNDER NAME OF ANTIFEBRIN.../AFTER DISCOVERY OF/ ITS ANTIPYRETIC ACTION. ... PROVED TO BE EXCESSIVELY TOXIC, &...REPORTS OF POISONING...PROMPTED SEARCH FOR LESS TOXIC COMPD.

Analytic Laboratory Methods

EXAMPLES ARE GIVEN OF SEPARATION OF COMBINATIONS OF ANALGESICS BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.
METHOD OF DETERMINATION OF ACETANILIDE IN MIXED PHARMACEUTICAL PREPN.
AOAC Method Numbers 916.02 - 916.07. Acetanilid....in Drugs.
Microchemical Tests. AOAC Method Number 962.21. Barbituates in Drugs.

Clinical Laboratory Methods

ACETANILIDE DETERMINED IN BLOOD BY GC; LOWER LIMIT OF DETECTION WAS 60 NG IN 100 MU L.
A GS-MS METHOD FOR ANALYSIS OF ACETANILIDE IN PLASMA OR URINE USING D-LABELED ANALOGS IS DESCRIBED.

Interactions

THIRTY-MOLAR EXCESS OF ACETANILIDE REDUCED CARCINOGENICITY OF N-2-FLUORENYLACETAMIDE ON LIVER & SEVERAL OTHER TARGET ORGANS IN SEVERAL SPECIES.
/ACETANILID/ WILL...POTENTIATE ANALGESIC EFFECTS OF OPIATES.
ENHANCING EFFECT OF METAPYRONE UPON THE P-HYDROXYLATION OF ACETANILIDE HAS BEEN CONFIRMED.
ACUTE EFFECT OF ORAL ADMIN OF BENZENE ON LIVER MICROSOMAL DRUG ENZYMES AND LIPID PEROXIDATION WAS INVESTIGATED IN RATS. INCR IN HYDROXYLATION OF ACETANILIDE WAS OBSERVED.
For more Interactions (Complete) data for ACETANILIDE (11 total), please visit the HSDB record page.

Stability Shelf Life

REARRANGES UNDER INFLUENCE OF UV LIGHT; ACETYL GROUP FORMS NEW BOND ON RING IN ORTHO OR PARA POSITION
APPRECIABLY VOLATILE @ 95 °C
STABLE IN AIR

Dates

Last modified: 09-12-2023

Pollutants in Organic Chemistry and Medicinal Chemistry Education Laboratory. Experimental and Machine Learning Studies

Iker Montes-Bageneta, Urtzi Akesolo, Sara López, Maria Merino, Eneritz Anakabe, Sonia Arrasate
PMID: 32066360   DOI: 10.2174/1568026620666200211110043

Abstract

Computational modelling may help us to detect the more important factors governing this process in order to optimize it.
The generation of hazardous organic waste in teaching and research laboratories poses a big problem that universities have to manage.
In this work, we report on the experimental measurement of waste generation on the chemical education laboratories within our department. We measured the waste generated in the teaching laboratories of the Organic Chemistry Department II (UPV/EHU), in the second semester of the 2017/2018 academic year. Likewise, to know the anthropogenic and social factors related to the generation of waste, a questionnaire has been utilized. We focused on all students of Experimentation in Organic Chemistry (EOC) and Organic Chemistry II (OC2) subjects. It helped us to know their prior knowledge about waste, awareness of the problem of separate organic waste and the correct use of the containers. These results, together with the volumetric data, have been analyzed with statistical analysis software. We obtained two Perturbation-Theory Machine Learning (PTML) models including chemical, operational, and academic factors. The dataset analyzed included 6050 cases of laboratory practices vs. practices of reference.
These models predict the values of acetone waste with R2 = 0.88 and non-halogenated waste with R2 = 0.91.
This work opens a new gate to the implementation of more sustainable techniques and a circular economy with the aim of improving the quality of university education processes.


Pharmacophore-fusing design of pyrimidine sulfonylacetanilides as potent non-nucleoside inhibitors of HIV-1 reverse transcriptase

Yali Sang, Christophe Pannecouque, Erik De Clercq, Chunlin Zhuang, Fener Chen
PMID: 32006797   DOI: 10.1016/j.bioorg.2020.103595

Abstract

Twenty-seven derivatives (40-66) were generated by pharmacophore fusing of sulfonylacetanilide-diarylpyrimidine (1) with rilpivirine or biphenyl-diarylpyrimidines. They displayed up to single-digit nanomolar activity against wild-type (WT) virus and various drug-resistant mutant strains in HIV-1-infected MT-4 cells, thereby targeting the reverse transcriptase (RT) enzyme. Compound 51 displayed exceptionally potent activity against WT virus (EC
= 6 nM) and several mutant strains (L100I, EC
= 8 nM, K103N, EC
= 6 nM, Y181C, EC
= 26 nM, Y188L, EC
= 122 nM, E138K, EC
= 26 nM). The structure-activity relationships of the newly obtained pyrimidine sulfonylacetanilides were also elucidated. Molecular docking analysis explained the activity and provided a structural insight for follow-up research.


Purity determination of a new antifungal drug candidate using quantitative

Pedro Henrique Cavalcanti Franco, Saulo Fehelberg Pinto Braga, Renata Barbosa de Oliveira, Isabela Costa César
PMID: 31441102   DOI: 10.1002/mrc.4936

Abstract

Quantitative nuclear magnetic resonance (qNMR) is an analytical technique that offers numerous advantages in pharmaceutical applications including minimum sample preparation and rapid data collection times with no need for response factor corrections, being a powerful tool for assaying drug content in both drug discovery and early drug development. In the present work, we have applied qNMR, using both the internal standard and the electronic reference to access in vivo concentrations 2 calibration methods, to assess the purity of RI76, a novel antifungal drug candidate. NMR acquisition and processing parameters were optimized in order to obtain spectra with intense, well-resolved signals of completely relaxed nuclei. The analytical method was validated following current guidelines, demonstrating selectivity, linearity, accuracy, precision, and robustness. The calibration approaches were statistically compared, and no significant difference was observed when comparing the obtained results and their dispersion in terms of relative standard deviation. The proposed qNMR method may, therefore, be used for both qualitative and quantitative assessments of RI76 in early drug development and for characterization of this compound.


Extraction and separation of acetanilide herbicides in beans based on metal-organic framework MIL-101 (Zn) as sorbent

Chenxi Zhang, Liyuan Zhang, Runzhong Yu
PMID: 31479387   DOI: 10.1080/19440049.2019.1657966

Abstract

An extraction method based on metal-organic framework has been developed and applied to acetanilide herbicides, including metazachlor, propanil, pretilachlor, and butachlor, in black beans, red beans, and kidney beans. The acetanilide herbicides are extracted with a mixture of ethyl acetate and n-hexane. The extract solution is absorbed and purified with metal-organic framework MIL-101 (Zn). The separation and determination of four acetanilide herbicides were implemented by high-performance liquid chromatography. The experimental parameters were evaluated by a univariate method and orthogonal experiments. The presented method can obtain effective extraction and purification. The detection limits for metazachlor, propanil, pretilachlor, and butachlor were 0.58, 0.90, 1.78 and 1.18 µg/kg, respectively. The average recoveries of the acetanilide herbicides at spiked concentrations of 10, 50, and 100 µg/kg ranged from 86.9% to 119.0%, and relative standard deviations were equal to or lower than 2.80%.


Isolation, characterization, and structural elucidation of 4-methoxyacetanilide from marine actinobacteria Streptomyces sp. SCA29 and evaluation of its enzyme inhibitory, antibacterial, and cytotoxic potential

Saket Siddharth, Ravishankar Rai Vittal
PMID: 30820617   DOI: 10.1007/s00203-019-01634-y

Abstract

Marine actinobacteria are less explored than their terrestrial counterparts as potential source of natural products. The present study was aimed to elucidate the bioactive potential of metabolites produced by marine-derived actinobacterial strain Streptomyces sp.SCA29 isolated from Havelock Island, Andaman and Nicobar Islands, India. The potential isolate SCA29 was identified as Streptomyces sp. by phenotypic, genotypic (16S-rRNA) and phylogenetic analyses. The crude bioactive compound was extracted using organic solvents. The compounds were subjected to separation and purification by column chromatography which yielded six fractions. Each fraction was assayed for inhibition of α-glucosidase and α-amylase enzymes, antagonistic activity against bacterial pathogens, and cytotoxic activity against various cell lines. The fraction F3c was considered to be highly active owing to its significant inhibition potential against α-glucosidase and α-amylase enzymes with IC
values as 44.26 and 53.19 µg/mL, respectively. The active fraction showed antibacterial activity against test bacterial pathogens with the MIC value ranged from 3.90 to 31.25 µg/mL. The compound also exhibited concentration-dependent cytotoxicity on various cell lines without significant effect against human normal cells. The bioassay-guided fractionation of extract led to the identification of 4-methoxyacetanilide, an acetamide derivative. The structure of the bioactive compound was confirmed by HR-MS, NMR (1H and 13C) and FT-IR spectra, and by comparison with literature data.


A rapid method to detect and estimate the activity of the enzyme, alcohol oxidase by the use of two chemical complexes - acetylacetone (3,5-diacetyl-1,4-dihydrolutidine) and acetylacetanilide (3,5-di-N-phenylacetyl-1,4-dihydrolutidine)

Balaji Venkatesagowda, Robert F H Dekker
PMID: 30716345   DOI: 10.1016/j.mimet.2019.01.021

Abstract

A rapid and sensitive method has been devised in order to detect and estimate the synthesis of the enzyme alcohol oxidase (AOX) by fungi, by way of the use of two chemical complexes, namely, acetylacetone (3,5-diacetyl-1,4-dihydrolutidine) and acetylacetanilide (3,5-di-N-phenylacetyl-1,4-dihydrolutidine). This method involves the use of the AOX enzyme that could specifically oxidize methanol, giving rise to equimolar equivalents each of formaldehyde (HCHO) and hydrogen peroxide (H
O
) as the end products. Further, the formaldehyde, thus produced was allowed to interact with the neutral solutions of acetylacetone and the ammonium salt, gradually developing a yellow color, owing to the synthesis and release of 3,5-diacetyl-1,4-dihydrolutidine (yellow product; λ = 420 nm; λ
= 390/470 nm) and the product, so generated was quantified spectrophotometrically by measureing its absorbance at 412 nm. In another set up, the amount of formaldehyde produced as a sequel to the oxidation of methanol by the AOX enzyme was determined by allowing it to react with the acetylacetanilide reagent, after which the volume of the fluorescent product - 3,5-di-N-phenylacetyl-1,4-dihydrolutidine (colorless product; λ
= 390/470 nm) that was generated was estimated by measuring its emission at 460 nm (excitation wavelength at 360 nm) in a spectrophotometer. Of the various substrates tested, a commercial source of the AOX enzyme appreciably oxidizes methanol, thereby generating formaldehyde, and further reacts with acetylacetone, to give rise to a bright yellow complex, displaying a maximum activity of 1402 U/mL. Determination of the AOX activity by the use of acetylacetone and acetylacetanilide could serve as a viable alternative to the conventional alcohol oxidase-peroxidase-2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid (AOX-POD-ABTS) based method. In view of this, this method appears to be invaluable for application at the various food, pharmaceutical, fuel, biosensor, biorefinery, biopolymer, biomaterial, platform chemical, and biodiesel industries.


History of NSAID Use in the Treatment of Headaches Pre and Post-industrial Revolution in the United States: the Rise and Fall of Antipyrine, Salicylic Acid, and Acetanilide

Sidrah Mahmud, Noah Rosen
PMID: 30673879   DOI: 10.1007/s11916-019-0744-6

Abstract

Non-steroid anti-inflammatory drugs (NSAIDs) constitute a vital class of medications in today's headache regimen. However, up until the nineteenth century, they were largely unknown to most of the medical community. The purpose of this review is to explore the evolution of NSAIDs in the treatment of headaches spurred on by the Industrial Revolution in the USA.
The currently available data on the impact of NSAIDs reflects their significant contribution to headache treatment. The emergence of mass production spurred on by the Industrial Revolution, lead to widespread use of antipyrine, salicylic acid, and acetanilide. However, along with it came the growing awareness of consumer safety, leading to their ultimate downfall, and the subsequent birth of the Food and Drug Act.


[2+2+2] Annulation of

Jyunichi Terasawa, Yu Shibata, Miho Fukui, Ken Tanaka
PMID: 30558193   DOI: 10.3390/molecules23123325

Abstract

It has been established that an electron-deficient cationic Cp
-rhodium(III) complex catalyzes the non-oxidative [2+2+2] annulation of
-(1-naphthyl)acetamide with two alkynoates via cleavage of the adjacent C⁻H and C⁻N bonds to give densely substituted phenanthrenes under mild conditions (at 40 °C under air). In this reaction, a dearomatized spiro compound was isolated, which may support the formation of a cationic spiro rhodacycle intermediate in the catalytic cycle. The use of
-(1-naphthyl)acetamide in place of acetanilide switched the reaction pathway from the oxidative [2+2+2] annulation-lactamization via C⁻H/C⁻H cleavage to the non-oxidative [2+2+2] annulation via C⁻H/C⁻N cleavage. This chemoselectivity switch may arise from stabilization of the carbocation in the above cationic spiro rhodacycle by the neighboring phenyl and acetylamino groups, resulting in the nucleophilic C⁻C bond formation followed by β-nitrogen elimination.


Cosolvent Analysis Toolkit (CAT): a robust hotspot identification platform for cosolvent simulations of proteins to expand the druggable proteome

Francesc Sabanés Zariquiey, João V de Souza, Agnieszka K Bronowska
PMID: 31836830   DOI: 10.1038/s41598-019-55394-2

Abstract

Cosolvent Molecular Dynamics (MD) simulations are increasingly popular techniques developed for prediction and characterization of allosteric and cryptic binding sites, which can be rendered "druggable" by small molecule ligands. Despite their conceptual simplicity and effectiveness, the analysis of cosolvent MD trajectories relies on pocket volume data, which requires a high level of manual investigation and may introduce a bias. In this work, we present CAT (Cosolvent Analysis Toolkit): an open-source, freely accessible analytical tool, suitable for automated analysis of cosolvent MD trajectories. CAT is compatible with commonly used molecular graphics software packages such as UCSF Chimera and VMD. Using a novel hybrid empirical force field scoring function, CAT accurately ranks the dynamic interactions between the macromolecular target and cosolvent molecules. To benchmark, CAT was used for three validated protein targets with allosteric and orthosteric binding sites, using five chemically distinct cosolvent molecules. For all systems, CAT has accurately identified all known sites. CAT can thus assist in computational studies aiming at identification of protein "hotspots" in a wide range of systems. As an easy-to-use computational tool, we expect that CAT will contribute to an increase in the size of the potentially 'druggable' human proteome.


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